molecular formula C10H16O B3262897 (1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one CAS No. 36277-38-0

(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one

Cat. No. B3262897
CAS RN: 36277-38-0
M. Wt: 152.23 g/mol
InChI Key: UCKQUWDHMIIOJY-SFYZADRCSA-N
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Description

The compound “(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one” is a unique chemical with the linear formula C8H10O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The compound has a linear formula of C8H10O2 and a molecular weight of 138.168 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Structural Analysis and Isomerism

The study of configurational isomerism in chemical compounds, such as the cyclic tetraamine detailed by Curtis (2012), provides foundational knowledge for understanding complex structures similar to "(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one". The characterization of diastereoisomers using the Cahn-Ingold-Prelog (CIP) priority rules offers insights into the stereochemical configurations that could be pertinent to the study of "(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one" and its potential applications in material science or pharmaceuticals (Curtis, 2012).

Flavor and Aroma Chemistry

Research into the characterization of flavor compounds in plants, as conducted by Maggi et al. (2012), can be directly correlated with the study of "(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one" in understanding its potential role in imparting or modifying flavors and aromas in food and beverage products. The identification of key molecules that contribute to specific flavor profiles aids in the development of synthetic flavorings and fragrances (Maggi, Papa, & Vittori, 2012).

Nitrogen Heterocycles in Pharmaceuticals

The presence and importance of nitrogen heterocycles in pharmaceuticals, as discussed by Vitaku et al. (2014), highlight the significance of understanding and synthesizing complex molecules like "(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one". Such compounds could play crucial roles in the development of new drugs and therapeutic agents due to their structural diversity and biological activity (Vitaku, Smith, & Njardarson, 2014).

Polytypism in Materials Science

The study of polytypism in materials such as lead iodide by Beckmann (2010) provides a model for understanding the potential applications of "(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one" in materials science, particularly in the development of semiconductors, photovoltaic materials, and other electronic applications. The ability to manipulate and study the polytypism and structural diversity of compounds is crucial for the advancement of materials science (Beckmann, 2010).

Mechanism of Action

The mechanism of action for “(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one” is not available in the search results. This could be due to the compound’s unique nature and the fact that it is part of a collection of rare and unique chemicals .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKQUWDHMIIOJY-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCCCC2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CCCC[C@H]2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00784575
Record name (1S,6R)-8,8-Dimethylbicyclo[4.2.0]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one

CAS RN

36277-38-0
Record name (1S,6R)-8,8-Dimethylbicyclo[4.2.0]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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